1-(Pyridin-3-ylmethyl)-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(pyridin-3-ylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-5-12-7-13(9)6-8-2-1-3-11-4-8/h1-5,7H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACGASCKQCREKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)-1H-imidazole-5-carboxylic acid typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method includes the use of multicomponent reactions, where 2-aminopyridine is reacted with arylglyoxals and Meldrum’s acid . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group at position 5 of the imidazole ring participates in classic acid-derived transformations:
Esterification
Reaction with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions yields ester derivatives. For example:
This is analogous to the synthesis of imidazole-4-carboxylate esters reported for structurally related compounds .
Amidation
Condensation with amines (e.g., hydrazine, primary/secondary amines) forms amides or hydrazides. For example, hydrazine monohydrate in ethanol under reflux produces carbohydrazide derivatives :
Decarboxylation
Thermal or catalytic decarboxylation may occur under high temperatures (>200°C) or with metal catalysts (e.g., Cu), yielding 1-(pyridin-3-ylmethyl)-1H-imidazole .
Imidazole Ring Reactivity
The imidazole core exhibits electrophilic substitution and coordination properties:
Electrophilic Substitution
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Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups at electron-rich positions (e.g., C2 or C4) .
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Halogenation : Bromine or chlorine in acetic acid substitutes hydrogen atoms, typically at C2 or C4 .
Coordination Chemistry
The imidazole nitrogen can coordinate to metal ions (e.g., Au, Pt), forming complexes. For example, imidazole-derived ligands form stable gold(I/III) complexes with potential anticancer activity .
Pyridine Ring Reactivity
The pyridin-3-ylmethyl group undergoes reactions typical of pyridine derivatives:
Nucleophilic Aromatic Substitution
Activated pyridine rings (e.g., via N-oxide formation) react with nucleophiles like amines or alkoxides at the 2- or 4-positions .
Oxidation
Oxidizing agents (e.g., H₂O₂, KMnO₄) convert the pyridine ring to pyridine N-oxide, altering electronic properties and reactivity .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed reactions:
Suzuki-Miyaura Coupling
Aryl boronic acids react with halogenated derivatives (e.g., bromo-substituted imidazoles) to form biaryl structures .
Buchwald-Hartwig Amination
Bromo- or iodo-substituted analogs undergo C–N bond formation with amines, generating arylamine derivatives .
Biological Interactions
In physiological environments, the compound may interact with biomolecules:
Glutathione (GSH) Adduct Formation
Gold(I) complexes of analogous imidazole-carboxylic acids rapidly react with GSH to form thiolate adducts, suggesting potential redox activity .
Enzyme Inhibition
The carboxylic acid moiety may chelate metal ions in enzyme active sites, inhibiting targets like kinases or proteases .
Comparative Reaction Table
Mechanistic Insights
-
Knoevenagel Condensation : Analogous imidazole aldehydes undergo condensation with phosphonocarboxylates to form α,β-unsaturated derivatives .
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Reductive Amination : Imine intermediates derived from pyridine-methyl groups can be reduced to secondary amines .
Stability Considerations
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Aqueous Media : The compound demonstrates moderate stability in cell culture media (e.g., RPMI 1640), with gradual degradation to pyridine and imidazole fragments .
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pH Sensitivity : The carboxylic acid group deprotonates at physiological pH (7.4), enhancing solubility but reducing membrane permeability .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including 1-(Pyridin-3-ylmethyl)-1H-imidazole-5-carboxylic acid, as inhibitors of polo-like kinase 1 (Plk1), a protein implicated in cell division and cancer progression. The compound's ability to inhibit Plk1's polo-box domain suggests it could serve as a lead compound for developing targeted cancer therapies. In vitro assays demonstrated that certain derivatives exhibited significant binding affinity and inhibitory activity against Plk1, leading to mitotic arrest in cancer cells while sparing normal cells .
Antimicrobial Properties
Activity Against Mycobacterium tuberculosis
The imidazole scaffold has shown promise in the fight against tuberculosis. Research indicates that compounds based on the imidazole structure can inhibit the growth of Mycobacterium tuberculosis with low minimum inhibitory concentrations (MIC). For instance, derivatives similar to this compound were synthesized and evaluated for their antitubercular activity, revealing potent effects against both drug-sensitive and multidrug-resistant strains .
Antiparasitic and Anti-inflammatory Effects
Exploratory Toxicology Studies
In studies aimed at addressing neglected tropical diseases such as trichomoniasis and amoebiasis, imidazo[1,2-a]pyridine derivatives (which share structural similarities with this compound) have been evaluated for their antiparasitic properties. These compounds displayed activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis, suggesting a potential new avenue for treatment options . Furthermore, the anti-inflammatory properties of these compounds were assessed, indicating their dual functionality in treating infections and inflammation.
Structure-Activity Relationship Studies
Optimization of Biological Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of imidazole derivatives. By modifying various substituents on the imidazole ring or the pyridine moiety, researchers can enhance the biological activity of compounds like this compound. For example, alterations in the carboxylic acid group have been shown to significantly impact the compound's solubility and permeability, which are critical factors for drug development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their molecular properties, and biological activities:
*Molecular weight calculated based on structural inference.
Key Comparisons
Substituent Effects on Activity
- Iodinated Derivatives: [¹²³I]IMAZA’s iodine substitution enables radiotheranostic applications, with preclinical studies demonstrating high specificity for adrenocortical carcinomas due to 11β-hydroxylase binding .
- Ester vs. Carboxylic Acid : Etomidate derivatives (e.g., (±)-metomidate) replace the carboxylic acid with a methyl ester, enhancing blood-brain barrier penetration for use as anesthetics .
Pharmacological Profiles
- Enzyme Inhibition : Both [¹²³I]IMAZA and (±)-metomidate target 11β-hydroxylase, but the carboxylic acid in IMAZA may reduce off-target effects compared to ester-containing analogs .
- Receptor Antagonism : CV-11974’s biphenyl-tetrazole substitution confers potent AT₁ receptor antagonism (IC₅₀ 0.033 mg/kg in vivo), highlighting the importance of aromatic stacking for receptor binding .
Biological Activity
1-(Pyridin-3-ylmethyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular attributes:
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.2 g/mol |
| CAS Number | 1439902-35-8 |
| SMILES | C(c1cccnc1)n1cncc1C(O)=O |
This structure combines a pyridine ring with an imidazole moiety, which is essential for its biological activity, particularly as an enzyme inhibitor or ligand for various biological receptors .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its mechanism can be summarized as follows:
- Enzyme Inhibition : The compound acts by binding to the active sites of enzymes, thereby inhibiting their catalytic functions. This is particularly relevant in the context of therapeutic applications against diseases like tuberculosis and cancer .
- Receptor Ligand Interaction : It may also serve as a ligand for various biological receptors, influencing cellular signaling pathways that are crucial for disease progression.
Anticancer Properties
Imidazole derivatives are often explored for their anticancer potential. For instance, similar compounds have demonstrated cytotoxic effects against multiple cancer cell lines. The mechanism typically involves interference with cellular proliferation pathways and induction of apoptosis .
Study on Antitubercular Activity
A significant study utilized a high-throughput screening method to evaluate the antitubercular activity of various compounds, including those related to imidazole structures. The results showed that compounds exhibiting ≥90% inhibition in single-dose screens were classified as active. The selectivity index (SI) was calculated to assess the efficacy versus cytotoxicity, emphasizing the relevance of structural modifications in enhancing biological activity .
Pharmacokinetic Studies
Pharmacokinetic profiles are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. For example, studies have indicated that certain imidazole derivatives possess favorable pharmacokinetic properties, including moderate oral bioavailability and low clearance rates in animal models . These findings suggest that modifications to the imidazole scaffold could enhance therapeutic efficacy while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(Pyridin-3-ylmethyl)-1H-imidazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling pyridine-3-methanol derivatives with imidazole precursors. For example, alkylation of 1H-imidazole-5-carboxylic acid with (pyridin-3-yl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C can yield the target compound . Solvent selection (e.g., DMF vs. THF) and catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling) are critical for optimizing yield . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for pyridyl proton signals at δ 8.5–9.0 ppm and imidazole protons at δ 7.0–8.0 ppm. The methylene bridge (-CH₂-) between pyridine and imidazole typically appears as a singlet at δ ~4.5–5.0 ppm .
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) confirm the presence of the carboxylic acid group .
- Elemental Analysis : Verify C, H, N content against theoretical values (e.g., C₉H₈N₃O₂) to confirm purity .
Q. How can researchers identify and quantify common impurities in synthesized batches of this compound?
- Methodological Answer : Use HPLC-UV with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect residual solvents or unreacted intermediates. For esterified byproducts (e.g., methyl/ethyl esters from incomplete hydrolysis), GC-MS is effective. Pharmacopeial methods, such as USP40’s "Total Propylene Glycol Ester" procedure, can be adapted for impurity profiling .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory spectral data (e.g., unexpected NMR splitting or IR absorbance)?
- Methodological Answer :
- Variable Temperature NMR : If splitting patterns suggest dynamic processes (e.g., hindered rotation), conduct experiments at elevated temperatures (e.g., 50°C) to collapse multiplet signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, particularly for distinguishing pyridyl and imidazole protons .
- X-ray Crystallography : Confirm molecular geometry if tautomerism (e.g., imidazole ring protonation) is suspected .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity or interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, aiding in predicting reactivity or binding to enzymes .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., PYCR1, a reductase linked to pyrroline metabolism). Prioritize docking poses where the carboxylic acid group forms hydrogen bonds with active-site residues .
Q. What structural modifications enhance solubility or bioavailability without compromising activity?
- Methodological Answer :
- Ester Prodrugs : Convert the carboxylic acid to methyl/ethyl esters (e.g., using SOCl₂/ROH) to improve membrane permeability. Hydrolyze in vivo via esterases .
- Salt Formation : Pair the carboxylic acid with counterions (e.g., sodium, lysine) to enhance aqueous solubility. Monitor pH stability (e.g., pH 6–8) to prevent precipitation .
- Heterocycle Substitution : Replace pyridine with substituted analogs (e.g., 6-methylpyridine) to modulate lipophilicity (ClogP calculations) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?
- Methodological Answer :
- Purification Reassessment : Repeat column chromatography or recrystallization if impurities (e.g., residual solvents) skew C/H/N percentages .
- Thermogravimetric Analysis (TGA) : Check for hydrate or solvent adducts contributing to mass discrepancies .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) exact mass to validate the empirical formula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
